molecular formula C10H16O2 B1346497 2-(Cyclopenten-1-yl)pentanoic acid CAS No. 92000-99-2

2-(Cyclopenten-1-yl)pentanoic acid

Cat. No. B1346497
CAS RN: 92000-99-2
M. Wt: 168.23 g/mol
InChI Key: ORPCOOUCLRMUCP-UHFFFAOYSA-N
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Description

“2-(Cyclopenten-1-yl)pentanoic acid” is a chemical compound with the molecular formula C10H16O2 . It’s also known as “2-Cyclopentene-1-pentanoic acid” and "5-(2-Cyclopenten-1-yl)pentanoic acid" .


Synthesis Analysis

While there are no direct papers on the synthesis of “2-(Cyclopenten-1-yl)pentanoic acid”, a related compound, cyclopentanol, can be synthesized from cyclopentene through an initial addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol . This process involves thermodynamic calculations and has been validated through experimental work .


Molecular Structure Analysis

The molecular structure of “2-(Cyclopenten-1-yl)pentanoic acid” can be analyzed based on its molecular formula C10H16O2 . The average mass of the molecule is 168.233 Da and the monoisotopic mass is 168.115036 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclopenten-1-yl)pentanoic acid” can be inferred from its molecular formula C10H16O2 . The average mass of the molecule is 168.233 Da and the monoisotopic mass is 168.115036 Da .

Scientific Research Applications

  • Inhibition of Nitric Oxide Synthases (NOS)

    S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid have been explored as inhibitors of nitric oxide synthases. These compounds, including 2-amino-5-(imidazol-1-yl)pentanoic acid, show potential in inhibiting rat iNOS, rat nNOS, and human-derived cNOS (Ulhaq et al., 1998).

  • Conversion from γ-Valerolactone to Pentanoic Acid

    A study on the conversion of γ-valerolactone, a cellulosic biorefinery byproduct, into pentanoic acid (PA) using aqueous formic acid and bifunctional catalysis is significant. This process involves hydrogenation of pentenoic acids intermediates to PA (Al‐Naji et al., 2020).

  • Synthesis of Mycolic Acid Biosynthesis Inhibitors

    Research on the synthesis of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate, which are cyclopropane fatty acids, has implications for inhibiting mycolic acid biosynthesis (Hartmann et al., 1994).

  • Solubility of 5-(Dithiolan-3-yl)pentanoic Acid

    The solubility of 5-(dithiolan-3-yl)pentanoic acid in various mixed solvents has been studied, showing that solubility increases with temperature and solvent volume ratio (Zhang et al., 2010).

  • Potential Inhibitors of Penicillin Sensitive Enzymes

    alkylating inhibitors of penicillin-sensitive enzymes. However, studies found these compounds to be inactive in all tests (Durand, Marchand-Brynaert, & Ghosez, 1993).
  • β-Keto Phosphonic Esters Synthesis

    The reaction of 2-chlorocyclopentanone with triethyl phosphite leads to the formation of 1-cyclopenten-1-yl diethyl phosphate, a β-keto phosphonic ester. This research provides insights into the synthesis processes and potential applications of such compounds (Arbuzov, Vinogradova, & Polezhaeva, 1962).

  • Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines

    A novel protocol for synthesizing 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids indicates the potential of these compounds in various applications. The solvent-free cyclocondensation process utilized highlights the significance of this research in the field of chemical synthesis (Quiroga et al., 2007).

  • Catalytic Oxidation of Cyclopentene

    A study on the synthesis of pentanedial from cyclopentene using tungstic acid as a catalyst offers insights into the potential industrial applications of such processes (Xiu, 2001).

  • Clavaminic Acid Synthase Study

    The incubation of certain compounds with clavaminic acid synthase yielded products relevant to the biosynthesis of proclavaminic acid, providing crucial information on enzymatic reactions and pathways (Baldwin et al., 1993).

  • Biotransformation of Trichoderma Metabolite

    Research on the biotransformation of the antifungal Trichoderma metabolite 6-n-pentyl-2H-pyran-2-one highlights the metabolic pathways and products relevant to microbial interaction and potential pharmaceutical applications (Cooney et al., 1997).

Safety And Hazards

The safety data sheet for “2-(Cyclopenten-1-yl)pentanoic acid” suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-(cyclopenten-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-5-9(10(11)12)8-6-3-4-7-8/h6,9H,2-5,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPCOOUCLRMUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304035
Record name 2-(cyclopenten-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopenten-1-yl)pentanoic acid

CAS RN

92000-99-2
Record name NSC163988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclopenten-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclopenten-1-yl)pentanoic acid
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2-(Cyclopenten-1-yl)pentanoic acid
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2-(Cyclopenten-1-yl)pentanoic acid
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2-(Cyclopenten-1-yl)pentanoic acid
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2-(Cyclopenten-1-yl)pentanoic acid
Reactant of Route 6
2-(Cyclopenten-1-yl)pentanoic acid

Citations

For This Compound
2
Citations
K Mislow, WC Meluch - Journal of the American Chemical Society, 1956 - ACS Publications
COOCH3 COOH COOH\Z glutarate (III) 4 yielded benzyl 6-methyl-7-carbomethoxyheptanoate, bp 156-157 (0.23 mm.), m-5d 1.4886, d254 1.046,[aj26n+ 4.6 (c 6.7, pyridine); caled, for …
Number of citations: 12 pubs.acs.org
J Weijlard, PD Orahoyats, AP Sullivan Jr… - Journal of the …, 1956 - ACS Publications
COOCH3 COOH COOH\Z glutarate (III) 4 yielded benzyl 6-methyl-7-carbomethoxyheptanoate, bp 156-157 (0.23 mm.), m-5d 1.4886, d254 1.046,[aj26n+ 4.6 (c 6.7, pyridine); caled, for …
Number of citations: 55 pubs.acs.org

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